Evidence Dimension 1: Orthogonal Bifunctionality and Regiochemical Uniqueness for Sequential Derivatization
The target compound possesses a unique combination of a boronic acid group for Suzuki-Miyaura coupling and a 4-formyl group for orthogonal derivatization, with 3,5-dimethoxy substitution providing electron-rich activation. In contrast, the direct analog 3,5-dimethoxyphenylboronic acid (CAS 192182-54-0) lacks the formyl handle, limiting its utility to single-step couplings only [1]. The regioisomer 2,6-dimethoxy-4-formylphenylboronic acid (CAS 1256355-34-6) presents steric hindrance from ortho-methoxy groups that can impede coupling efficiency relative to the meta-substituted target compound .
| Evidence Dimension | Functional group set and substitution pattern |
|---|---|
| Target Compound Data | Boronic acid + 4-formyl + 3,5-dimethoxy (meta-substituted) |
| Comparator Or Baseline | Comparator A: 3,5-Dimethoxyphenylboronic acid (CAS 192182-54-0); Comparator B: 2,6-Dimethoxy-4-formylphenylboronic acid (CAS 1256355-34-6) |
| Quantified Difference | Target has orthogonal bifunctionality absent in Comparator A; Target has meta-methoxy substitution vs. ortho-methoxy in Comparator B |
| Conditions | Structural analysis based on substituent electronic and steric effects |
Why This Matters
This orthogonal bifunctionality enables multi-step synthetic sequences from a single building block, reducing overall step count and improving process efficiency compared to analogs that require separate functional group installations.
- [1] NJ-Reagent. 3,5-Dimethoxyphenylboronic acid (CAS 192182-54-0). Product specifications. View Source
